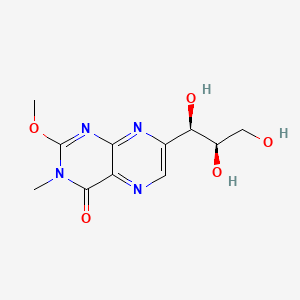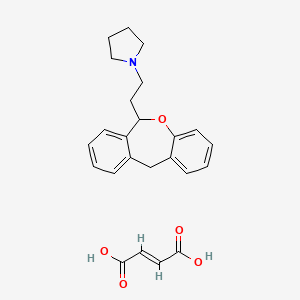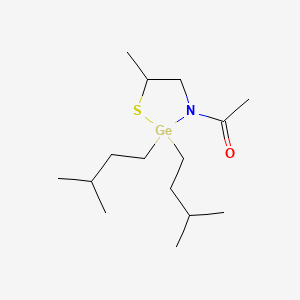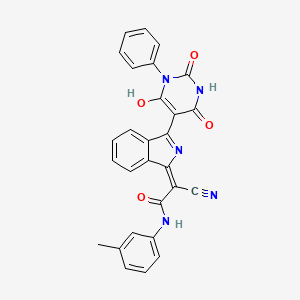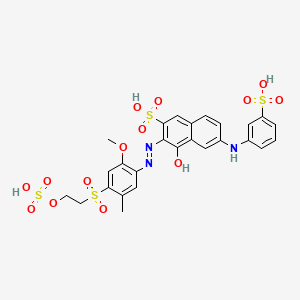
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a phthalazine moiety, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- typically involves the condensation of appropriate 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anticancer agent.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Receptor Binding: Binds to specific receptors in the central nervous system, potentially modulating neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)phthalazin-6-amine: Similar structure but different substitution pattern.
1,2,4-Triazolo(4,3-a)pyrazine: Contains a pyrazine ring instead of a phthalazine ring.
6-Alkoxy-1,2,4-triazolo(3,4-a)phthalazin-3(2H)-one: Contains an alkoxy group at the 6-position.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-methyl-3-phenyl- is unique due to its specific substitution pattern and the presence of both a triazole and phthalazine ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
87539-90-0 |
|---|---|
Molecular Formula |
C16H13N5 |
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-methyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C16H13N5/c1-17-14-12-9-5-6-10-13(12)16-19-18-15(21(16)20-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) |
InChI Key |
GLRABDXTKZYASM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




